1-Bromo-3-(2-bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)benzene
Description
1-Bromo-3-(2-bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)benzene (CAS: 1343111-88-5) is a brominated aromatic compound featuring a complex ether-ethyl substituent. Its structure includes two bromine atoms: one on the benzene ring and another on the ethyl chain, as well as a methoxypropan-2-yloxy group. This compound is primarily utilized as a pharmaceutical intermediate, as indicated by its inclusion in catalogs for custom synthesis and process R&D . Characterization methods for analogous compounds (e.g., NMR, HRMS, and crystallography) are well-established , suggesting similar analytical approaches for this molecule.
Properties
Molecular Formula |
C12H16Br2O2 |
|---|---|
Molecular Weight |
352.06 g/mol |
IUPAC Name |
1-bromo-3-[2-bromo-1-(1-methoxypropan-2-yloxy)ethyl]benzene |
InChI |
InChI=1S/C12H16Br2O2/c1-9(8-15-2)16-12(7-13)10-4-3-5-11(14)6-10/h3-6,9,12H,7-8H2,1-2H3 |
InChI Key |
HMWYHBLSQKUAKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)OC(CBr)C1=CC(=CC=C1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(2-bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)benzene typically involves the bromination of a suitable precursor. One common method is the bromination of 3-(2-bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)benzene using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, where the precursor is reacted with bromine in the presence of a catalyst. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(2-bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methoxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.
Oxidation: Formation of aldehydes or carboxylic acids from the methoxypropyl group.
Reduction: Formation of hydrogenated derivatives with bromine atoms replaced by hydrogen.
Scientific Research Applications
1-Bromo-3-(2-bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-Bromo-3-(2-bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)benzene involves its interaction with molecular targets through its functional groups. The bromine atoms and methoxypropyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological studies .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally and functionally related brominated aromatic compounds, highlighting key differences in substituents, synthesis, and applications:
Key Comparative Insights
Reactivity: The target compound’s dual bromine atoms make it highly reactive in cross-coupling reactions (e.g., Suzuki or Mizoroki–Heck), similar to 1-bromo-4-[(1E)-3-bromo-1-propen-1-yl]benzene . In contrast, the chloro-bromo analog (CAS: 1249354-85-5) may exhibit divergent reactivity due to differences in leaving-group ability (Br vs. Cl) .
Synthetic Routes :
- The synthesis of the target compound likely parallels methods for α-alkoxy-substituted bromobenzenes, such as using phosphorimidazolidates or lithium alkoxides, as described for 1-bromo-4-[2-ethoxyethenyl]benzene .
- Mizoroki–Heck reactions involving bromobenzenes (e.g., coupling with acrolein diethyl acetal ) could also be applicable for functionalizing the target molecule.
Physicochemical Properties: The methoxypropan-2-yloxy group enhances solubility in polar aprotic solvents (e.g., DMF or DMSO) compared to non-ether analogs like 1-bromo-4-methoxy-2-(2-methylprop-1-en-1-yl)benzene . The presence of two bromine atoms increases molecular weight (≈352.06 g/mol ) and lipophilicity, which may impact bioavailability in pharmaceutical contexts.
Biological and Industrial Applications: Unlike 2-bromo-1-(furan-2-yl)ethanone derivatives (used in quinolone synthesis ), the target compound’s ether linkage may reduce toxicity, making it suitable for drug intermediates. Its structural complexity aligns with trends in antiviral agent development, where brominated aromatics serve as scaffolds for functionalization .
Research Findings and Data
Thermodynamic and Electronic Properties
Quantum chemical studies on analogous bromobenzenes (e.g., (5-bromo-benzofuran-3-yl)-acetic acid hydrazide ) reveal that bromine substituents significantly lower HOMO-LUMO gaps, enhancing electrophilicity. The target compound’s ether group may further modulate this effect through electron-donating resonance.
Stability and Degradation
Brominated ethyl ethers are prone to hydrolytic degradation under acidic conditions. For example, similar compounds undergo elimination reactions to form alkenes . Stability studies for the target compound under varying pH and temperature are recommended.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
